

Application Notes: Assessing the In Vivo Efficacy of MET Kinase-IN-4

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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183

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Introduction

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, aberrant activation of the HGF/MET pathway is a known driver in the initiation, progression, and metastasis of numerous human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[1][3][4] Dysregulation can occur through various mechanisms such as MET gene amplification, overexpression, kinase domain mutations, or exon 14 skipping mutations.[5][6] Consequently, MET has emerged as a significant therapeutic target in oncology.[7]

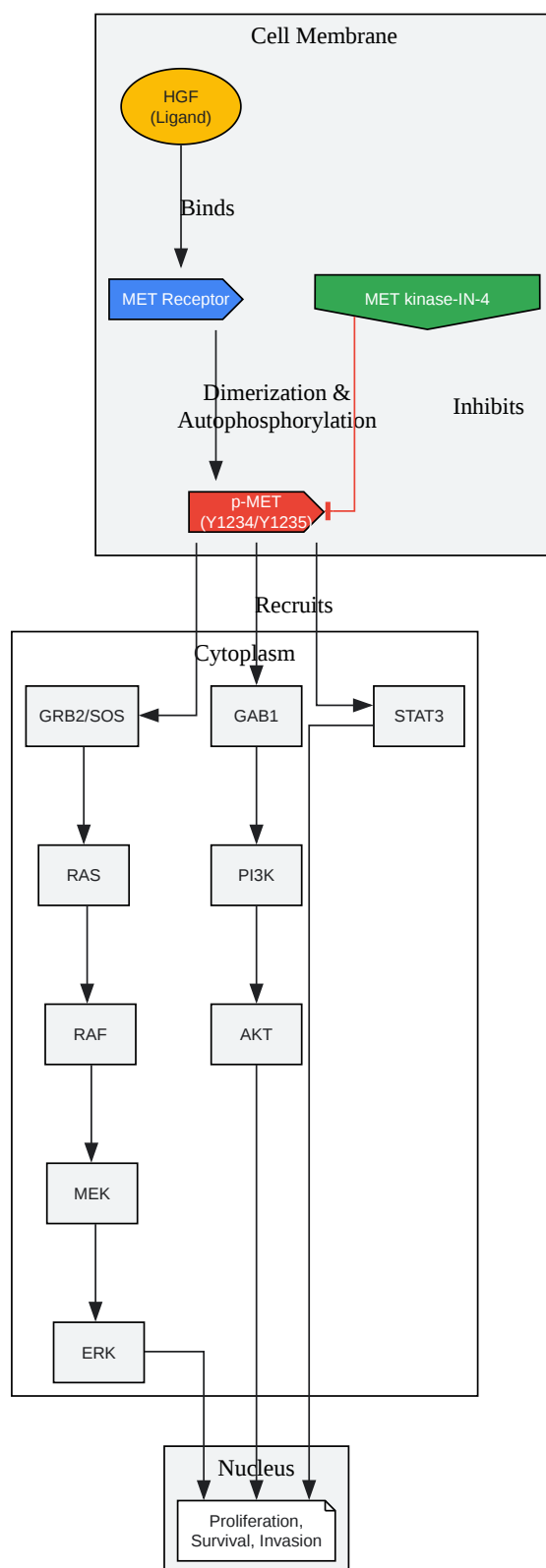
MET kinase-IN-4 is a novel, potent, and highly selective small-molecule inhibitor of MET kinase activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **MET kinase-IN-4** using preclinical cancer models.

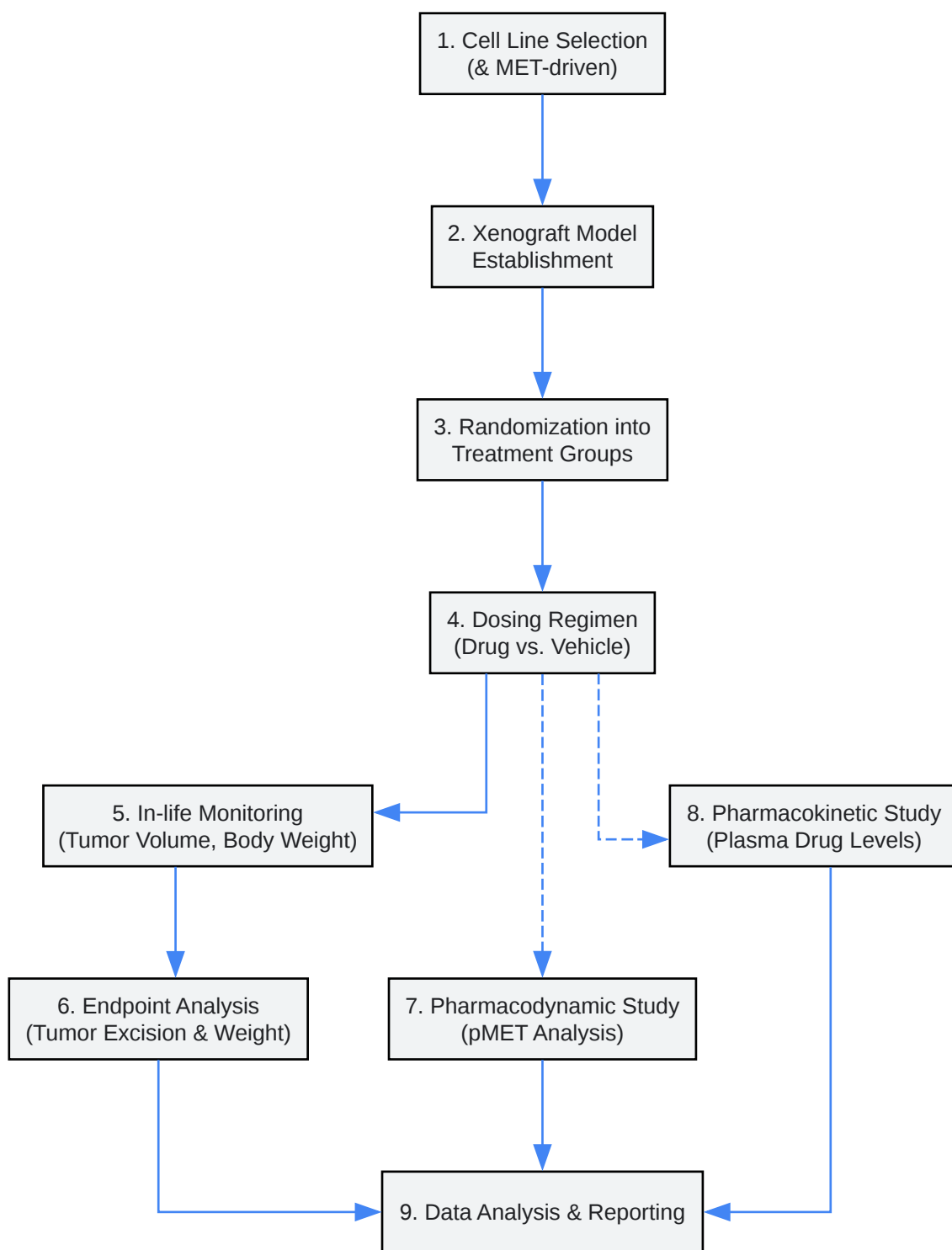
Mechanism of Action

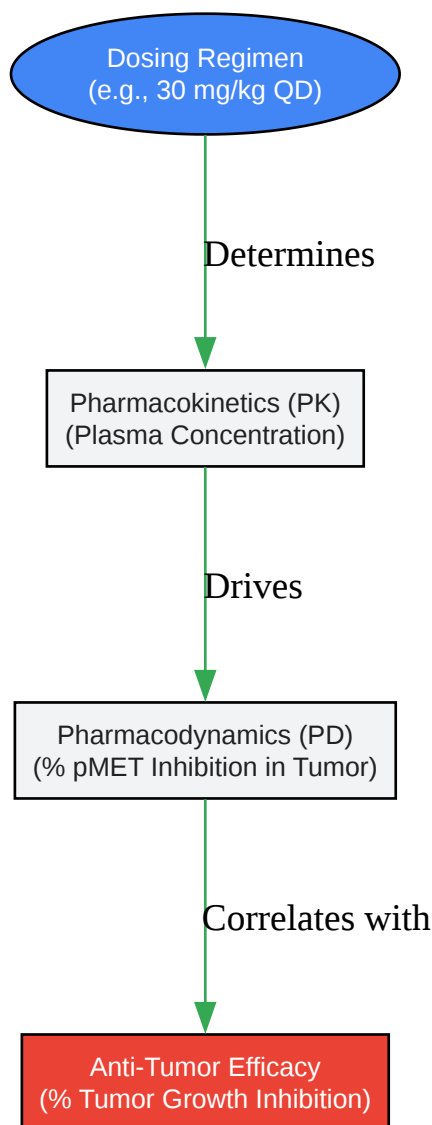
Upon binding of HGF, MET dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235, and Y1349) within its kinase domain.[8] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, migration, and invasion.[6][9] **MET kinase-IN-4** is an ATP-competitive inhibitor designed to bind to the MET kinase domain,

preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.[\[10\]](#)

MET Signaling Pathway







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